![molecular formula C12H17N B2772506 [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1516777-17-5](/img/structure/B2772506.png)
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine
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Description
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine, also known as DMCPA, is a cyclopropylamine derivative that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Metabolite Identification and Pharmacokinetics
After administration of chlorphenoxamine, a compound with structural similarities to the target chemical, metabolites were detected and identified in human urine. These findings emphasize the importance of understanding the metabolic pathways and the potential for identifying new metabolites or interactions within human subjects (Goenechea et al., 1987).
Psychoactive Compound Use and Effects
Research on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a psychoactive compound, explored its use, subjective effects, and potential benefits. Although not directly related to the target chemical, this study provides insights into the scientific investigation of psychoactive substances, their impact, and therapeutic potential (Davis et al., 2018).
Imaging Techniques in Research
The use of positron emission tomography (PET) for imaging the serotonin transporter highlights the application of advanced imaging techniques in researching the effects of chemical compounds on the human brain. This methodological approach provides a foundation for understanding the interactions between chemicals like "[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine" and biological systems (Houle et al., 2000).
Mechanisms of Action and Drug Interactions
Research into the mechanisms of action of various compounds, including their interactions with enzymes and receptors, offers critical insights into how chemicals can influence physiological processes. Studies on compounds like diphenhydramine and its interaction with CYP2D6 substrates illustrate the complexity of drug interactions and the importance of understanding these dynamics in scientific research (Hamelin et al., 2000).
Autophagy and Cell Survival Mechanisms
Exploration into the pro-survival mechanisms induced by certain compounds, such as the induction of autophagy in response to methamphetamine, provides valuable insights into cellular responses to chemical stress. These findings have implications for understanding the cellular mechanisms that could be affected by compounds like "[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine" under stress conditions (Ma et al., 2014).
properties
IUPAC Name |
[1-(2,3-dimethylphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVGXIVYMWPMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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